Maltulose H2O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

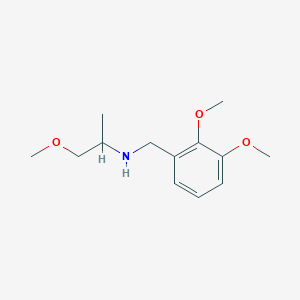

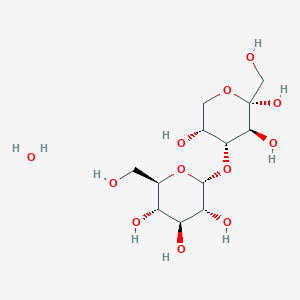

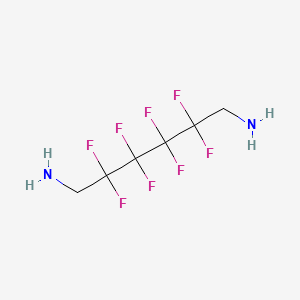

Maltulose monohydrate, also known as 4-O-α-D-glucopyranosyl-D-fructose, is a disaccharide composed of glucose and fructose. It is a naturally occurring isomer of sucrose and is found in small quantities in honey and sugarcane. Maltulose is known for its mild sweetness and is used as a functional sweetener in various food products due to its lower glycemic index and slower digestion compared to sucrose .

Wissenschaftliche Forschungsanwendungen

Maltulose has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Maltulose, an α(1,4) linked disaccharide of D-glucose and D-fructose, is primarily used as a reference in analytical procedures to determine the extent of nonenzymatic browning induced by processes such as heating . It is also used to identify, differentiate, and characterize α-α-glucosidase(s) .

Mode of Action

The isomerization of maltose to maltulose is a key process in the action of Maltulose H2O. This process is facilitated by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . The rate constant of maltose to maltulose isomerization almost doubles under these conditions .

Biochemical Pathways

Maltulose is produced from maltose dissolved in a 10 mmol/L phosphate buffer, pH 7, which is maintained in a liquid state under subcritical water conditions . The optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .

Pharmacokinetics

It is known that increased maltose monohydrate concentration in feed decreases the conversion of maltose and the maximum yield of maltulose, but increases the productivity of maltulose .

Result of Action

The result of the action of this compound is the production of maltulose from maltose. This process is facilitated by the isomerization of maltose to maltulose .

Action Environment

The action environment significantly influences the action of this compound. For instance, the rate constant of maltose to maltulose isomerization almost doubles by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . Furthermore, the optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Maltulose can be synthesized from maltose through isomerization. The process involves dissolving maltose in a phosphate buffer and maintaining it under subcritical water conditions. The optimal conditions for this reaction are a temperature of 115°C and an average residence time of 10 minutes .

Industrial Production Methods

Industrial production of maltulose often involves the use of immobilized enzymes or cells. Sucrose isomerase is commonly used to convert sucrose into maltulose. Immobilized cells or enzymes offer advantages such as easy separation from products, high stability, and reusability, which significantly reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Maltulose undergoes various chemical reactions, including oxidation, reduction, and dehydration. These reactions are essential for producing advanced functional carbohydrate derivatives .

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule.

Reduction: Reducing agents such as sodium borohydride are used to convert maltulose into its corresponding sugar alcohol.

Dehydration: Dehydration reactions often involve acidic conditions to remove water molecules and form more complex structures.

Major Products Formed

Oxidation: Carboxylic acids and lactones.

Reduction: Sugar alcohols.

Dehydration: Glycosyloxymethylfurfural and other dehydrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Maltulose is often compared with other sucrose isomers such as:

Trehalulose: Similar in structure but differs in the position of the glycosidic bond.

Turanose: Another isomer with a different glycosidic linkage.

Leucrose: Known for its unique sweetness profile.

Isomaltulose: Shares many properties with maltulose but has a different glycosidic bond position.

Maltulose is unique due to its specific glycosidic bond, which contributes to its distinct sweetness and slower digestion rate, making it a valuable alternative to sucrose in various applications.

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDCKRNDWLPICC-MDKWJHPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370146 |

Source

|

| Record name | Maltulose H2O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-09-9 |

Source

|

| Record name | Maltulose H2O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)

![Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate](/img/structure/B1608046.png)